molecular formula C12H14N2O B1602572 2-(4-Piperidinyloxy)benzonitrile CAS No. 900572-37-4

2-(4-Piperidinyloxy)benzonitrile

Cat. No. B1602572
M. Wt: 202.25 g/mol
InChI Key: OIFRRCRLKBGBKR-UHFFFAOYSA-N
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Patent
US08207198B2

Procedure details

1-Boc-4-hydroxypiperidine (20 g, 99.35 mmol) and 2-cyanophenol (11.82 g, 99.35 mmol) were added to mixture of triphenylphosphine (26.06 g, 99.35 mmol) and di-tert-butyl azodicarboxylate (19.56 mL, 99.35 mmol) in tetrahydrofuran (800 mL) and the mixture was stirred at room temperature for 18 hours. The reaction mixture was then concentrated in vacuo and the residue was taken up in hydrochloric acid (4M in dioxane, 300 mL). The reaction mixture was stirred at room temperature for 18 hours and was then concentrated in vacuo. The residue was partitioned between water and ethyl acetate and the aqueous layer was separated and washed with ethyl acetate (2×100 mL). The aqueous solution was then basified with 2M sodium hydroxide solution and then extracted with diethyl ether (3×100 mL). The combined organic solution was dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a white solid in quantitative yield. LRMS ESI m/z 203 [M+H]+
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.82 g
Type
reactant
Reaction Step One
Quantity
26.06 g
Type
reactant
Reaction Step One
Quantity
19.56 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]1)(OC(C)(C)C)=O.[C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1O)#[N:16].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O>O1CCCC1>[NH:8]1[CH2:9][CH2:10][CH:11]([O:14][C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[C:15]#[N:16])[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)O
Name
Quantity
11.82 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)O
Name
Quantity
26.06 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
19.56 mL
Type
reactant
Smiles
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
WASH
Type
WASH
Details
washed with ethyl acetate (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solution was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1CCC(CC1)OC1=C(C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.